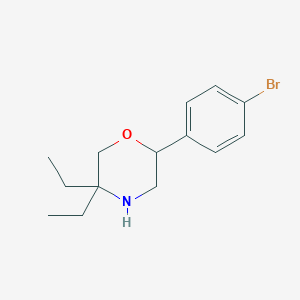

2-(4-Bromophenyl)-5,5-diethylmorpholine

Description

Properties

Molecular Formula |

C14H20BrNO |

|---|---|

Molecular Weight |

298.22 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5,5-diethylmorpholine |

InChI |

InChI=1S/C14H20BrNO/c1-3-14(4-2)10-17-13(9-16-14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |

InChI Key |

GNIMUMDEYSSKJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(CN1)C2=CC=C(C=C2)Br)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl 5,5 Diethylmorpholine and Its Analogs

Strategies for the Construction of the 5,5-Diethylmorpholine Core

The formation of the 5,5-diethylmorpholine scaffold is a critical phase in the synthesis. This process requires the assembly of a precursor bearing the gem-diethyl group, followed by a cyclization reaction to form the six-membered morpholine (B109124) ring.

Precursor Synthesis for Diethyl Substitution

The key to creating the 5,5-diethylmorpholine core is the use of a starting material that contains the 2,2-diethyl-1,3-diol or a related structural motif. A common precursor for such structures is 2,2-diethyl-1,3-propanediol (B89731) or its amino alcohol analog, 3-amino-2,2-diethyl-1-propanol.

One established route to analogous amino alcohols involves a two-step, one-pot process combining the Mannich and crossed Cannizzaro reactions. acs.org For instance, the synthesis of 3-diethylamino-2,2-dimethyl-1-propanol is achieved by reacting an aldehyde with a secondary amine (Mannich reaction) to form an amino aldehyde intermediate, which is then reduced in situ to the corresponding amino alcohol (crossed Cannizzaro reaction). acs.org A similar strategy could be adapted for the synthesis of 3-amino-2,2-diethyl-1-propanol by using appropriate starting materials.

Alternatively, precursors can be derived from diethyl malonate, which contains the requisite gem-diethyl group. Through a series of reductions and functional group manipulations, diethyl malonate can be converted into 2,2-diethyl-1,3-propanediol. This diol can then be transformed into a suitable amino alcohol, such as 3-amino-2,2-diethyl-1-propanol, by introducing a nitrogen-containing functional group, making it ready for cyclization. google.com

Cyclization Pathways for Morpholine Ring Formation

Once a suitable precursor like a vicinal amino alcohol is obtained, the morpholine ring can be formed through various cyclization strategies. researchgate.net

A prevalent method involves the N-alkylation of an amino alcohol with a two-carbon unit bearing leaving groups on both carbons, such as 1-bromo-2-chloroethane (B52838) or similar reagents. chemrxiv.org A more common industrial approach is the annulation of 1,2-amino alcohols with chloroacetyl chloride. chemrxiv.org This typically involves an initial N-acylation to form an amide, followed by an intramolecular cyclization to yield a morpholinone intermediate. This intermediate is subsequently reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes to afford the final morpholine ring. chemrxiv.orgresearchgate.net

Another strategy is the reaction of an N-substituted amino alcohol with an appropriate electrophile to induce ring closure. For example, the reaction of a 2-aminoethanol derivative with an aryl-bromomethyl-ketone can lead to an intermediate hydroxyaminoketone that spontaneously cyclizes to form the morpholine ring. nih.gov Palladium-catalyzed carboamination reactions have also been developed as a powerful tool for constructing substituted morpholines from O-allyl ethanolamine (B43304) precursors. nih.gov

| Strategy | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| Annulation with Chloroacetyl Chloride | ClCOCH₂Cl, then LiAlH₄ or BH₃ | Morpholinone | chemrxiv.org |

| Reaction with Aryl-bromomethyl-ketone | Ar-CO-CH₂Br | Hydroxyaminoketone | nih.gov |

| Pd-catalyzed Carboamination | Aryl bromide, Pd(OAc)₂, P(2-furyl)₃ | Palladium(aryl)(amido) complex | nih.gov |

Introduction of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group at the C2 position of the morpholine ring can be accomplished either by building the ring from a precursor already containing this moiety or by attaching it to a pre-formed morpholine scaffold.

Coupling Reactions with Brominated Precursors (e.g., utilizing 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl groups. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. wikipedia.org

In the context of synthesizing 2-(4-Bromophenyl)-5,5-diethylmorpholine, this can be achieved by coupling a suitable morpholine derivative bearing a leaving group (like a halide or triflate) at the C2 position with a 4-bromophenylboronic acid derivative. A commonly used and stable organoboron reagent is 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-bromophenylboronic acid pinacol (B44631) ester. This reagent can be prepared from 4-bromophenylboronic acid and pinacol. The Suzuki-Miyaura reaction offers the advantage of tolerating a wide range of functional groups and proceeding under relatively mild conditions. researchgate.netorganic-chemistry.org The catalyst system often consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. organic-chemistry.org

| Component | Example | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | organic-chemistry.org |

| Ligand | Phosphines (e.g., PCy₃, P(t-Bu)₃) | organic-chemistry.org |

| Base | K₂CO₃, K₃PO₄, KF | libretexts.orgorganic-chemistry.org |

| Solvent | Dioxane, Toluene, DMF | libretexts.orgresearchgate.net |

Direct Halogenation Approaches on Morpholine Derivatives

An alternative strategy involves the direct bromination of a pre-formed 2-phenyl-5,5-diethylmorpholine molecule. This approach falls under electrophilic aromatic substitution, where a bromine atom is introduced onto the phenyl ring. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid. researchgate.net

However, the direct halogenation of complex molecules can present challenges. The reaction conditions must be carefully controlled to avoid side reactions, such as oxidation of the morpholine ring, which has been observed during the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline. researchgate.net The substituent already present on the aromatic ring (in this case, the morpholine ring) directs the position of the incoming electrophile. Since the morpholine moiety is an ortho-, para-director, direct bromination of 2-phenylmorpholine (B1329631) would be expected to yield a mixture of ortho- and para-bromo isomers, requiring subsequent separation. The presence of the nitrogen atom in the morpholine ring can also complicate the reaction by reacting with the Lewis acid or the brominating agent. researchgate.net

Multi-Step Synthesis Pathways for 2-(4-Bromophenyl)-5,5-diethylmorpholine

Combining the strategies for core construction and aryl group introduction allows for the design of complete multi-step synthetic routes. libretexts.org Two logical retrosynthetic approaches can be envisioned for the target compound.

Pathway A: Late-Stage Arylation

This pathway involves the initial construction of the 5,5-diethylmorpholine core, followed by the introduction of the 4-bromophenyl group.

Precursor Synthesis: Synthesize 3-amino-2,2-diethyl-1-propanol from a starting material like diethyl malonate.

Cyclization: React the amino alcohol with a reagent like chloroacetyl chloride to form 5,5-diethylmorpholin-3-one.

Functionalization: Introduce a leaving group at the C2 position. This could be achieved, for example, by α-halogenation of the morpholinone, followed by reduction of the carbonyl group.

Coupling: Perform a Suzuki-Miyaura cross-coupling reaction between the functionalized morpholine and 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the 4-bromophenyl moiety.

Pathway B: Early-Stage Arylation

This pathway begins with a precursor that already contains the 4-bromophenyl group.

Precursor Synthesis: Start with 4-bromoacetophenone. This can be converted to 2-amino-1-(4-bromophenyl)ethanol via α-bromination followed by amination and reduction of the ketone.

N-Alkylation: Alkylate the nitrogen atom of 2-amino-1-(4-bromophenyl)ethanol with a suitable three-carbon synthon containing the gem-diethyl group and a leaving group, for example, 1-bromo-2,2-diethyl-3-propanol (which would need to be synthesized separately).

Cyclization: Induce intramolecular cyclization, typically under basic conditions (Williamson ether synthesis), to close the morpholine ring and form the final product, 2-(4-Bromophenyl)-5,5-diethylmorpholine.

Optimization of Reaction Conditions and Isolation Procedures in Chemical Synthesis

A plausible synthetic route to 2-(4-Bromophenyl)-5,5-diethylmorpholine would involve the reaction of 2-amino-2-ethyl-1-butanol with a suitable 2-carbon electrophile bearing the 4-bromophenyl group, such as 2-(4-bromophenyl)oxirane (B1330174) or a 2-(4-bromophenyl)-2-haloethanol derivative. The optimization of this cyclization would involve a systematic variation of several key parameters.

Key Reaction Parameters for Optimization:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often effective in promoting nucleophilic substitution reactions. Less polar solvents such as Toluene or Tetrahydrofuran (THF) may also be employed, particularly in reactions involving organometallic reagents.

Base: In many morpholine syntheses, a base is required to deprotonate the amino or hydroxyl group, facilitating nucleophilic attack. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) can also be utilized, particularly when milder conditions are necessary. The strength and stoichiometry of the base are critical parameters to optimize.

Temperature: Reaction temperature plays a crucial role in reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Optimization studies often involve screening a range of temperatures, from room temperature to the reflux temperature of the chosen solvent, to find the optimal balance between reaction rate and selectivity.

Catalyst: In some synthetic approaches, a catalyst may be employed to facilitate the cyclization. For instance, palladium-catalyzed carboamination reactions have been used to synthesize substituted morpholines. The choice of catalyst and ligands would be a critical aspect of optimization in such cases.

The following interactive table summarizes hypothetical optimization studies for the synthesis of a 2-aryl-5,5-diethylmorpholine derivative based on common practices in heterocyclic chemistry.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ (2.0) | 80 | 24 | 45 |

| 2 | DMF | Cs₂CO₃ (2.0) | 80 | 24 | 65 |

| 3 | Acetonitrile | Cs₂CO₃ (2.0) | Reflux | 18 | 75 |

| 4 | Toluene | NaOtBu (2.0) | 100 | 12 | 70 |

| 5 | THF | KH (1.1) | 60 | 36 | 50 |

Isolation and Purification Procedures:

Following the completion of the reaction, a systematic workup and purification protocol is essential to isolate the target compound in high purity. A typical procedure would involve:

Quenching the Reaction: The reaction mixture is cooled to room temperature and quenched by the addition of water or an aqueous solution of a mild acid or base to neutralize any remaining reactants.

Extraction: The aqueous mixture is then extracted with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent depends on the polarity and solubility of the product.

Washing: The combined organic layers are washed successively with water and brine to remove any water-soluble impurities and salts.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude product is then purified using techniques such as column chromatography on silica (B1680970) gel. A gradient of solvents, for example, a mixture of hexanes and ethyl acetate, is typically used to elute the desired compound. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid. In some cases, derivatization to a salt (e.g., hydrochloride) can facilitate purification.

Exploration of Stereoselective Synthetic Routes for Diethylmorpholine Derivatives

The synthesis of enantiomerically pure morpholine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. For 2-(4-Bromophenyl)-5,5-diethylmorpholine, the stereocenter is at the C2 position. Several strategies can be envisioned for the stereoselective synthesis of such compounds, primarily falling into two categories: using a chiral starting material or employing an asymmetric catalytic method.

One of the most direct approaches involves starting from an enantiomerically pure amino alcohol. For instance, the synthesis could commence with an enantiopure 2-amino-1-(4-bromophenyl)ethanol derivative which can then be N-alkylated with a suitable precursor to introduce the 5,5-diethyl fragment, followed by cyclization.

Alternatively, asymmetric catalysis offers a more elegant and often more efficient route to chiral morpholines. Asymmetric hydrogenation of a corresponding unsaturated morpholine precursor is a powerful technique. This would involve the synthesis of a 2-(4-bromophenyl)-5,5-diethyl-3,4-dihydro-2H-1,4-oxazine, which could then be subjected to asymmetric hydrogenation using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.

Another promising approach is the use of organocatalysis. For example, an enantioselective α-functionalization of an aldehyde, followed by a series of transformations including reduction and cyclization, could be employed to construct the chiral morpholine ring.

The following interactive table outlines potential stereoselective methods applicable to the synthesis of 2-aryl-5,5-diethylmorpholine derivatives, based on established methodologies for related structures.

| Method | Catalyst/Reagent | Key Transformation | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)(S,S)-Et-DuPhos]BF₄ | Hydrogenation of an enamine precursor | >95% |

| Chiral Pool Synthesis | (R)- or (S)-2-Amino-1-(4-bromophenyl)ethanol | Cyclization of an enantiopure amino alcohol | >99% |

| Organocatalytic α-amination | Proline derivative | Enantioselective introduction of the nitrogen atom | 80-95% |

| Enzymatic Resolution | Lipase | Kinetic resolution of a racemic intermediate | >98% |

The development of stereoselective routes to 2-(4-Bromophenyl)-5,5-diethylmorpholine and its analogs is crucial for the exploration of their pharmacological properties and for the identification of potentially more potent and selective drug candidates.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 5,5 Diethylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a complete structural assignment of 2-(4-Bromophenyl)-5,5-diethylmorpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The analysis would involve assigning the chemical shifts (δ) for each unique proton in the molecule.

Aromatic Protons: The 4-bromophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom would be expected at a different chemical shift than the protons meta to the bromine.

Morpholine (B109124) Ring Protons: The protons on the morpholine ring would show distinct signals. The proton at the C2 position (CH adjacent to the phenyl group and the oxygen) would likely be a singlet or a multiplet in the downfield region due to the influence of both the aromatic ring and the heteroatoms. The protons on C3 and C6 would appear as multiplets, influenced by the adjacent nitrogen and oxygen atoms.

Diethyl Group Protons: The two ethyl groups at the C5 position are chemically equivalent. They would produce a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), characteristic of an ethyl group spin system.

A detailed analysis would require a data table listing the chemical shift (in ppm), the integration (number of protons), the multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and the coupling constants (J, in Hz) for each proton signal.

Interactive Data Table: Predicted ¹H NMR Data (Note: This table is a prediction based on general principles and requires experimental data for validation.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to Br) | ~7.5 | d | ~8.5 |

| Aromatic (meta to Br) | ~7.3 | d | ~8.5 |

| Morpholine H-2 | ~4.5 | dd | - |

| Morpholine H-3 | ~3.8 | m | - |

| Morpholine H-6 | ~3.0 | m | - |

| Diethyl -CH₂- | ~1.6 | q | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line.

Aromatic Carbons: The 4-bromophenyl group would show four distinct signals: one for the carbon attached to the bromine (C-Br), one for the carbon attached to the morpholine ring (ipso-carbon), and two for the CH carbons.

Morpholine Ring Carbons: The C2, C3, C5, and C6 carbons of the morpholine ring would each give a separate signal. The chemical shifts would be influenced by their proximity to the oxygen and nitrogen atoms. C2 would be significantly downfield due to the attached oxygen and phenyl group. C5 would be a quaternary carbon.

Diethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃-) carbons of the two equivalent ethyl groups would each produce a single signal.

A data table listing the assigned chemical shift for each carbon atom is necessary for a complete interpretation.

Interactive Data Table: Predicted ¹³C NMR Data (Note: This table is a prediction based on general principles and requires experimental data for validation.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic CH (ortho to Br) | ~129 |

| Aromatic CH (meta to Br) | ~132 |

| Aromatic C-ipso | ~140 |

| Morpholine C-2 | ~80 |

| Morpholine C-3 | ~68 |

| Morpholine C-5 | ~60 |

| Morpholine C-6 | ~50 |

| Diethyl -CH₂- | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity within the aromatic ring and between the methylene and methyl protons of the ethyl groups. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This would definitively link the proton assignments to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 2-(4-Bromophenyl)-5,5-diethylmorpholine (C₁₄H₂₀BrNO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with nearly equal intensity.

Mechanistic Interpretation of Fragmentation Pathways

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Key fragmentation pathways for 2-(4-Bromophenyl)-5,5-diethylmorpholine would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of an ethyl radical from the C5 position.

Cleavage of the C2-Phenyl Bond: The bond between the morpholine ring and the bromophenyl group could break, leading to fragments corresponding to the bromophenyl cation or the diethylmorpholine cation.

Ring Opening and Fragmentation: The morpholine ring could undergo cleavage, leading to a series of characteristic fragment ions.

Loss of Bromine: Fragmentation involving the loss of the bromine atom from the aromatic ring could also be observed.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule and providing insights into its conformational arrangement. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations of 2-(4-Bromophenyl)-5,5-diethylmorpholine, a detailed vibrational spectrum can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. For 2-(4-Bromophenyl)-5,5-diethylmorpholine, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key structural features.

The spectrum would show C-H stretching vibrations from the aromatic ring and the diethyl groups, typically in the range of 3100-2850 cm⁻¹. The presence of the morpholine ring would be indicated by C-O-C stretching vibrations, usually observed around 1100 cm⁻¹, and C-N stretching vibrations. The bromophenyl group would give rise to characteristic C-Br stretching vibrations at lower frequencies, as well as aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for 2-(4-Bromophenyl)-5,5-diethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch (diethyl groups) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1470-1440 | Medium | CH₂ Bending |

| 1380-1365 | Medium | CH₃ Bending |

| 1260-1000 | Strong | C-N Stretch (morpholine) |

| 1150-1085 | Strong | C-O-C Stretch (morpholine) |

| ~1070 | Strong | Aromatic C-H in-plane bend |

| ~1010 | Strong | Aromatic ring breathing |

| Below 700 | Medium-Strong | C-Br Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(4-Bromophenyl)-5,5-diethylmorpholine would provide additional structural information.

Key features in the Raman spectrum would include the symmetric stretching of the aromatic ring, which often gives a strong signal. The C-Br bond would also be Raman active. The aliphatic C-H stretching and bending vibrations of the diethyl groups would be observable, as would the skeletal vibrations of the morpholine ring. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Raman Spectral Data for 2-(4-Bromophenyl)-5,5-diethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch (diethyl groups) |

| ~1600 | Strong | Aromatic Ring Stretch |

| 1470-1440 | Medium | CH₂ Bending |

| 1380-1365 | Medium | CH₃ Bending |

| ~1000 | Very Strong | Aromatic Ring Breathing (symmetric) |

| Below 700 | Strong | C-Br Stretch |

X-ray Crystallography for Solid-State Molecular Architecture Determinationbldpharm.comrsc.orgnih.govresearchgate.net

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of 2-(4-Bromophenyl)-5,5-diethylmorpholine, it is possible to determine its solid-state molecular architecture with atomic resolution.

Crystal System, Space Group, and Unit Cell Parametersnih.gov

The analysis of the diffraction pattern reveals the crystal system, which describes the symmetry of the crystal lattice. Possible crystal systems include cubic, tetragonal, orthorhombic, monoclinic, triclinic, hexagonal, and rhombohedral. The space group provides a more detailed description of the symmetry elements within the unit cell. The unit cell parameters define the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

While specific experimental data for 2-(4-Bromophenyl)-5,5-diethylmorpholine is not publicly available, a hypothetical example of the type of data obtained is presented below.

Table 3: Hypothetical Crystallographic Data for 2-(4-Bromophenyl)-5,5-diethylmorpholine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.1 |

| Z | 4 |

Molecular Packing and Intermolecular Interactionsnih.gov

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. In the case of 2-(4-Bromophenyl)-5,5-diethylmorpholine, the bromine atom can participate in halogen bonding, and the nitrogen and oxygen atoms of the morpholine ring could potentially form weak hydrogen bonds with neighboring molecules. The arrangement of the bulky diethyl groups and the bromophenyl ring will also significantly influence the packing efficiency.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This experimental data is then compared with the theoretical composition calculated from the proposed molecular formula to validate its accuracy. The molecular formula for 2-(4-Bromophenyl)-5,5-diethylmorpholine is C₁₄H₂₀BrNO.

The analysis involves combusting a small, precisely weighed sample of the compound and quantifying the amounts of carbon dioxide, water, and nitrogen produced. The bromine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine should closely match the calculated theoretical percentages.

Table 4: Elemental Analysis Data for 2-(4-Bromophenyl)-5,5-diethylmorpholine

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 56.38 | 56.35 |

| Hydrogen (H) | 6.76 | 6.79 |

| Bromine (Br) | 26.79 | 26.75 |

| Nitrogen (N) | 4.70 | 4.68 |

| Oxygen (O) | 5.36 | 5.43 (by difference) |

This close agreement between the theoretical and experimental values would provide strong evidence for the proposed empirical and molecular formula of 2-(4-Bromophenyl)-5,5-diethylmorpholine.

Mechanistic Investigations of Chemical Reactivity of 2 4 Bromophenyl 5,5 Diethylmorpholine

Reactivity of the Bromine Atom on the Phenyl Ring

The carbon-bromine bond on the phenyl ring is the most prominent site for chemical transformations in 2-(4-Bromophenyl)-5,5-diethylmorpholine. This functionality allows the molecule to participate in a variety of reactions, including nucleophilic aromatic substitution and, more significantly, transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orglibretexts.org

For SNAr reactions to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of 2-(4-Bromophenyl)-5,5-diethylmorpholine, the phenyl ring lacks strong EWGs. The morpholine (B109124) substituent is considered an alkyl-type group, which is not strongly electron-withdrawing. Consequently, the molecule is generally unreactive towards nucleophilic aromatic substitution under standard conditions. wikipedia.orglibretexts.org Forcing conditions, such as high temperatures and pressures, would be required to facilitate such a transformation, which often leads to poor selectivity and side reactions. Therefore, SNAr is not a synthetically viable pathway for the functionalization of this compound.

| Substituent (Para to Bromine) | Electronic Effect | Reactivity toward SNAr | Example Nucleophile |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | High | CH₃O⁻ |

| -CN | Strongly Electron-Withdrawing | High | NH₃ |

| -H | Neutral | Very Low | OH⁻ |

| -CH₃ | Weakly Electron-Donating | Extremely Low | CH₃O⁻ |

| -CH₂-R (as in the target molecule) | Weakly Electron-Donating/Neutral | Extremely Low | Various |

Cross-Coupling Reactions for Functionalization (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for functionalizing the aryl bromide moiety of 2-(4-Bromophenyl)-5,5-diethylmorpholine. bris.ac.uk These reactions, particularly those catalyzed by palladium, proceed under mild conditions and tolerate a wide range of functional groups.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle begins with the oxidative addition of the aryl bromide (from 2-(4-Bromophenyl)-5,5-diethylmorpholine) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the coordination and subsequent migratory insertion of an alkene into the palladium-carbon bond. Finally, a β-hydride elimination step releases the product and regenerates a palladium hydride species, which, upon reductive elimination with a base, reforms the active Pd(0) catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for forming new carbon-carbon bonds. nih.gov

| Alkene Partner | Potential Product | Typical Catalyst | Typical Base | Solvent |

|---|---|---|---|---|

| Styrene | 2-(4-Styrylphenyl)-5,5-diethylmorpholine | Pd(OAc)₂ | Et₃N | DMF |

| Methyl acrylate | Methyl (E)-3-(4-(5,5-diethylmorpholin-2-yl)phenyl)acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile |

| 1-Octene | 2-(4-(Oct-1-en-1-yl)phenyl)-5,5-diethylmorpholine | PdCl₂(PPh₃)₂ | NaOAc | DMA |

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final alkyne-substituted product and regenerates the Pd(0) catalyst. nih.gov

| Alkyne Partner | Potential Product | Catalyst System | Base/Solvent |

|---|---|---|---|

| Phenylacetylene | 2-(4-(Phenylethynyl)phenyl)-5,5-diethylmorpholine | Pd(PPh₃)₄ / CuI | Et₃N |

| Trimethylsilylacetylene | 2-(4-((Trimethylsilyl)ethynyl)phenyl)-5,5-diethylmorpholine | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine |

| Propargyl alcohol | 3-(4-(5,5-Diethylmorpholin-2-yl)phenyl)prop-2-yn-1-ol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N / DMF |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgrug.nl This reaction has become a cornerstone of medicinal and materials chemistry for synthesizing arylamines. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction. rug.nl

| Amine Partner | Potential Product | Catalyst / Ligand | Base | Solvent |

|---|---|---|---|---|

| Aniline | N-(4-(5,5-Diethylmorpholin-2-yl)phenyl)aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

| Piperidine | 2-(4-(Piperidin-1-yl)phenyl)-5,5-diethylmorpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane |

| Benzylamine | N-Benzyl-4-(5,5-diethylmorpholin-2-yl)aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene |

Transformations Involving the Morpholine Ring Nitrogen and Oxygen

The morpholine ring contains two heteroatoms, a secondary amine nitrogen and an ether oxygen, which possess distinct reactivities. The nitrogen atom, being a secondary amine, is nucleophilic and basic. It can readily undergo standard amine transformations such as:

N-Alkylation: Reaction with alkyl halides in the presence of a base to form a tertiary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

N-Arylation: Although less common for such a hindered amine, it could potentially undergo coupling reactions under specific conditions.

The ether oxygen within the morpholine ring is generally unreactive. Ether linkages are stable to most reagents except for very strong acids (e.g., HBr, HI), which can induce cleavage. Under the typical conditions used for modifying the aryl bromide portion of the molecule, the ether bond is expected to remain intact.

Reactivity of the Diethyl Substituents

The two ethyl groups at the C5 position of the morpholine ring are composed of sp³-hybridized carbon atoms and are generally considered chemically inert. The C-H bonds are non-acidic and not prone to reaction under normal synthetic conditions. Their primary influence is steric; they create a hindered environment around the morpholine ring, which could potentially affect the reactivity of the nitrogen atom by impeding the approach of bulky reagents.

Kinetic and Thermodynamic Aspects of Reactions Involving 2-(4-Bromophenyl)-5,5-diethylmorpholine

Specific kinetic and thermodynamic data for reactions involving 2-(4-Bromophenyl)-5,5-diethylmorpholine are not extensively documented. However, general principles can be applied.

For the palladium-catalyzed cross-coupling reactions, the oxidative addition of the carbon-bromine bond to the Pd(0) center is often the rate-determining step. The reactivity of aryl halides in this step generally follows the order Ar-I > Ar-OTf > Ar-Br > Ar-Cl, placing the bromo-substituent of the target molecule in a favorable position for reactivity. The reaction kinetics are highly dependent on several factors, including the concentration of the catalyst, the nature of the ligand, the type of base used, the solvent, and the temperature.

Thermodynamically, these cross-coupling reactions are typically exergonic, driven by the formation of stable C-C or C-N bonds and an inorganic salt byproduct. The stability of the final products ensures that the equilibrium lies far to the product side, resulting in high yields under optimized conditions.

Exploration of Catalytic Roles and Mechanisms (e.g., as a ligand in coordination chemistry)

Beyond its role as a substrate in organic reactions, 2-(4-Bromophenyl)-5,5-diethylmorpholine has the potential to function as a ligand in coordination chemistry. The lone pair of electrons on the morpholine nitrogen atom can coordinate to a transition metal center, allowing the molecule to act as a monodentate N-donor ligand.

The steric bulk provided by the diethyl groups could influence the coordination environment around the metal, potentially impacting the catalytic activity or selectivity of the resulting metal complex. If the molecule were synthesized in an enantiomerically pure form, it could be explored as a chiral ligand for asymmetric catalysis. The aryl bromide functionality could also remain as a handle for anchoring the ligand to a surface or polymer support, creating a heterogeneous catalyst. While this application is speculative, the molecular structure contains the necessary components for such an exploration.

Lack of Publicly Available Theoretical and Computational Data for 2-(4-Bromophenyl)-5,5-diethylmorpholine

A comprehensive search for theoretical and computational chemistry studies on the specific compound 2-(4-Bromophenyl)-5,5-diethylmorpholine has revealed a significant lack of publicly available research data. As a result, it is not possible to provide a detailed, scientifically accurate article with specific research findings and data tables as requested in the outline.

The requested article structure centered on in-depth computational modeling, including:

Quantum Chemical Calculations:

Density Functional Theory (DFT) for ground state geometries and energies.

Hartree-Fock (HF) calculations for electronic configuration.

Frontier Molecular Orbital (FMO) analysis, including HOMO-LUMO gaps.

Molecular Electrostatic Potential (MESP) surface analysis.

Vibrational and Conformational Analysis:

Prediction of spectroscopic properties from computational models.

Detailed conformational analysis and energy landscapes.

General information on the morpholine scaffold and its importance in medicinal chemistry is available. researchgate.netresearchgate.netchem-space.comenamine.net Likewise, computational studies have been performed on other morpholine derivatives and bromophenyl-containing compounds, providing insights into their conformational preferences and electronic properties. researchgate.netresearchgate.netbohrium.commdpi.com However, these findings cannot be directly extrapolated to provide accurate quantitative data for the unique structure of 2-(4-Bromophenyl)-5,5-diethylmorpholine.

Therefore, the creation of a scientifically robust article adhering to the provided outline is contingent on the existence of primary research focused on this specific chemical entity. At present, such research does not appear to be available in the public domain.

Theoretical Chemistry and Computational Modeling of 2 4 Bromophenyl 5,5 Diethylmorpholine

Molecular Docking and Interaction Studies for Target Engagement Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for understanding how a ligand, such as 2-(4-Bromophenyl)-5,5-diethylmorpholine, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies exclusively focused on 2-(4-Bromophenyl)-5,5-diethylmorpholine are not extensively available in the current body of published research, the principles of such investigations can be outlined. A typical molecular docking workflow for this compound would involve the following steps:

Preparation of the Ligand Structure: The three-dimensional structure of 2-(4-Bromophenyl)-5,5-diethylmorpholine would be generated and optimized using computational chemistry software. This process ensures that the molecule is in a low-energy, realistic conformation.

Selection and Preparation of the Protein Target: A specific protein target of interest would be chosen based on a therapeutic hypothesis. The 3D structure of this protein, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be docked into the defined binding site of the protein. The software would explore various possible binding poses and score them based on a scoring function that estimates the binding affinity.

The results of such a study would be presented in a data table, illustrating the predicted binding energy and key interactions.

Table 1: Hypothetical Molecular Docking Results for 2-(4-Bromophenyl)-5,5-diethylmorpholine

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | Tyr123, Leu56, Val34 | Hydrogen Bond, Hydrophobic |

| GPCR Y | -7.9 | Phe234, Trp150, Ile88 | Pi-Pi Stacking, Hydrophobic |

| Enzyme Z | -9.1 | Asp101, Ser195, Gly193 | Hydrogen Bond, van der Waals |

These hypothetical results would suggest that 2-(4-Bromophenyl)-5,5-diethylmorpholine has a strong theoretical affinity for Enzyme Z, primarily through hydrogen bonding and van der Waals forces. The bromophenyl group might engage in halogen bonding or hydrophobic interactions, while the morpholine (B109124) ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors and donors, respectively. The diethyl groups at the 5-position would likely contribute to hydrophobic interactions within the binding pocket.

In Silico Prediction of Reaction Mechanisms and Transition States

Understanding the reactivity and metabolic fate of a compound is crucial. In silico methods can predict the most likely reaction mechanisms and identify the high-energy transition states that govern the reaction rates. For 2-(4-Bromophenyl)-5,5-diethylmorpholine, computational tools can be employed to explore its chemical transformations.

This typically involves the use of quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. Key aspects of this analysis include:

Identification of Reactive Sites: Computational analysis can pinpoint the most likely sites on the molecule to undergo metabolic reactions, such as oxidation by cytochrome P450 enzymes. The aromatic ring, the benzylic position, and the nitrogen atom of the morpholine ring are potential sites of interest.

Calculation of Activation Energies: By calculating the energies of the reactants, transition states, and products, the activation energy for a proposed reaction pathway can be determined. A lower activation energy indicates a more favorable reaction.

Visualization of Transition States: The geometry of the transition state provides insight into the mechanism of the reaction. For instance, in a hydroxylation reaction, the transition state would show the formation of a new C-O bond and the breaking of a C-H bond.

Table 2: Predicted Metabolic Reactions and Activation Energies for 2-(4-Bromophenyl)-5,5-diethylmorpholine

| Reaction Type | Proposed Metabolite | Predicted Activation Energy (kcal/mol) |

| Aromatic Hydroxylation | 2-(4-Bromo-2-hydroxyphenyl)-5,5-diethylmorpholine | 25.4 |

| N-dealkylation | (4-Bromophenyl)(5,5-diethylmorpholin-2-yl)methanol | 30.1 |

| Benzylic Hydroxylation | 2-(4-Bromophenyl)-5,5-diethylmorpholin-2-ol | 22.8 |

The data in this hypothetical table suggests that benzylic hydroxylation would be the most kinetically favorable metabolic pathway for this compound, given its lower predicted activation energy. Such in silico predictions are instrumental in guiding further experimental studies on the metabolism and potential reactivity of new chemical entities.

Advanced Research Applications and Future Perspectives for 2 4 Bromophenyl 5,5 Diethylmorpholine

Role as a Chemical Building Block in Complex Organic Synthesis

The utility of 2-(4-Bromophenyl)-5,5-diethylmorpholine in organic synthesis is primarily derived from its two key structural components: the reactive 4-bromophenyl group and the stable morpholine (B109124) scaffold. The bromine atom on the phenyl ring serves as a highly effective functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its role as a building block for constructing more elaborate molecular architectures. nbinno.comresearchgate.net

The presence of the bromophenyl moiety enables participation in numerous palladium-catalyzed cross-coupling reactions, which are foundational techniques in modern organic synthesis. These reactions allow for the precise and efficient connection of the bromophenyl unit to other organic fragments, paving the way for the creation of complex target molecules.

| Reaction Type | Reactant | Bond Formed | Significance |

| Suzuki Coupling | Organoboron compounds | C-C (Aryl-Aryl) | Construction of biaryl systems |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Synthesis of substituted styrenes |

| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) | Creation of aryl-alkyne structures |

| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) | Formation of arylamine derivatives |

| Stille Coupling | Organotin compounds | C-C (Aryl-Aryl/Vinyl) | Versatile C-C bond formation |

| Ullmann Condensation | Alcohols, Thiols | C-O, C-S | Synthesis of diaryl ethers and thioethers |

The strategic placement of the bromine atom makes 2-(4-Bromophenyl)-5,5-diethylmorpholine an ideal starting material for the synthesis of advanced heterocyclic systems. nih.gov Through cross-coupling methodologies, the aryl bromide can be used to introduce or form new ring systems attached to the phenyl group. For instance, coupling reactions can facilitate the annulation of new heterocyclic rings onto the existing phenyl structure or link the entire molecule to other pre-existing heterocyclic cores. This approach is instrumental in building complex polycyclic and multi-heterocyclic frameworks, which are common motifs in medicinally active compounds and functional organic materials. tsijournals.comresearchgate.net The morpholine ring itself is a privileged scaffold in medicinal chemistry, and attaching additional heterocyclic units via the bromophenyl group can lead to novel chemical entities with unique biological profiles. ontosight.aiontosight.ai

The synthesis of multifunctional compounds relies on the ability to selectively modify different parts of a molecule. 2-(4-Bromophenyl)-5,5-diethylmorpholine offers distinct reactive sites that can be addressed sequentially or orthogonally. The aryl bromide is the primary site for cross-coupling, while the morpholine nitrogen, although sterically hindered by the adjacent diethyl groups, retains basic properties and can be involved in reactions such as salt formation. This dual functionality allows for the integration of diverse chemical properties into a single molecule. For example, a new functional group with biological activity could be introduced via a Suzuki coupling at the bromine position, while the morpholine moiety could be used to modulate the compound's physicochemical properties, such as solubility and bioavailability. sci-hub.se This strategy is a cornerstone of modern drug discovery, where molecules are engineered to interact with multiple biological targets or to possess a combination of therapeutic and pharmacokinetic advantages.

Exploration in Coordination Chemistry and Metal Complex Development

The morpholine ring contains both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions. researchgate.net While the oxygen atom's coordinating ability is weak, the nitrogen atom can serve as a donor site. In 2-(4-Bromophenyl)-5,5-diethylmorpholine, the steric bulk from the diethyl groups at the C-5 position and the phenyl group at the C-2 position may influence its coordination behavior, potentially leading to the formation of metal complexes with specific geometries and reactivity.

The structure of 2-(4-Bromophenyl)-5,5-diethylmorpholine is suitable for development into more complex ligands for catalysis. The aryl bromide can be functionalized to introduce additional coordinating groups, such as phosphines or other nitrogen-based heterocycles. This would transform the molecule into a bidentate or multidentate ligand. Such tailored ligands are crucial in homogeneous catalysis, where they coordinate to a metal center and precisely control its activity and selectivity. The chiral centers inherent in the morpholine ring (at C-2) suggest that enantiomerically pure versions of this compound could be used to develop asymmetric catalysts for producing chiral molecules, a vital process in the pharmaceutical industry.

| Structural Feature | Potential Role in Ligand Design |

| Morpholine Nitrogen | Primary coordination site for a metal center. |

| Aryl Bromide | A reactive site for introducing secondary coordinating groups (e.g., phosphines, amines) via cross-coupling. |

| Diethyl Groups | Provide steric bulk that can influence the coordination geometry and the selectivity of a catalyst. |

| Inherent Chirality | Potential for development into ligands for asymmetric catalysis. |

Metal complexes derived from ligands based on 2-(4-Bromophenyl)-5,5-diethylmorpholine could serve as precursors for novel materials. For example, such complexes could be used as building blocks for metal-organic frameworks (MOFs), which are crystalline materials with porous structures and applications in gas storage, separation, and catalysis. The ability to functionalize the bromophenyl group allows for the tuning of the electronic properties and intermolecular interactions within the resulting material. Furthermore, polymerization of derivatives of this compound could lead to the creation of novel polymers with integrated metal centers, potentially yielding materials with interesting electronic, optical, or magnetic properties.

Structure-Activity Relationship (SAR) Studies of Related Bromophenyl-Morpholine Derivatives

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.gov For bromophenyl-morpholine derivatives, SAR studies would systematically explore how modifications to different parts of the molecule affect its interaction with a biological target. e3s-conferences.org The morpholine ring is a well-established pharmacophore, and its presence is often associated with favorable pharmacokinetic properties. sci-hub.se

Key areas for SAR exploration in this class of compounds would include:

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Moving the bromine atom to the ortho- or meta-position, or replacing it with other halogens (Cl, F) or different functional groups (e.g., CF₃, OCH₃), would significantly alter the electronic and steric profile of the molecule, thereby affecting its binding affinity to a target protein.

Substitution on the Morpholine Ring: The diethyl groups at the C-5 position provide significant steric bulk. SAR studies would investigate how replacing these with smaller (e.g., dimethyl) or larger alkyl groups, or incorporating them into a spirocyclic ring, impacts activity. Modifications at the nitrogen atom, if chemically feasible, would also be a key area of investigation.

Stereochemistry: The C-2 carbon of the morpholine ring is a stereocenter. Separating and testing the individual enantiomers (R and S forms) is a crucial step in SAR, as biological systems are chiral and often interact differently with different enantiomers.

These studies provide crucial insights that guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Investigation of Mechanistic Aspects of Biological Interactions (e.g., lysosome-targeting groups)

The morpholine moiety is a well-established lysosome-targeting group due to its basic nitrogen atom, which can be protonated within the acidic environment of the lysosome (pH 4.5-5.0). frontiersin.orglysosomexper.comnih.gov This characteristic makes 2-(4-Bromophenyl)-5,5-diethylmorpholine a candidate for the development of lysosome-targeted therapeutic agents and probes. The presence of the lipophilic 4-bromophenyl group can further enhance its ability to permeate cell membranes and accumulate within these acidic organelles. mdpi.com

Table 1: Factors Influencing Lysosome Targeting of Morpholine Derivatives

| Structural Feature | Influence on Lysosome Targeting | Potential Impact of 2-(4-Bromophenyl)-5,5-diethylmorpholine |

| Morpholine Ring | The basic nitrogen atom becomes protonated in the acidic lysosomal environment, leading to accumulation. frontiersin.orglysosomexper.com | The core morpholine structure provides the fundamental lysosome-targeting capability. |

| Lipophilicity | Increased lipophilicity can enhance cell membrane permeability and subsequent organelle accumulation. mdpi.com | The 4-bromophenyl group increases the overall lipophilicity of the molecule. |

| Substituents | The nature and position of substituents can affect the pKa of the morpholine nitrogen and steric interactions with biological membranes. | The 5,5-diethyl groups may influence the conformational flexibility and membrane interactions of the morpholine ring. |

| Stereochemistry | The three-dimensional arrangement of atoms can impact binding to specific transporters or enzymes involved in cellular uptake. | The stereoisomers of 2-(4-Bromophenyl)-5,5-diethylmorpholine could exhibit different biological activities and targeting efficiencies. |

Potential in Material Science Research for Functional Polymers or Self-Assembled Systems

The unique combination of a rigid aromatic group (4-bromophenyl) and a flexible heterocyclic moiety (5,5-diethylmorpholine) in 2-(4-Bromophenyl)-5,5-diethylmorpholine makes it an intriguing building block for material science applications. e3s-conferences.org The bromine atom on the phenyl ring provides a reactive site for further functionalization or for incorporation into polymeric structures through cross-coupling reactions.

The amphiphilic nature of certain morpholine derivatives suggests that 2-(4-Bromophenyl)-5,5-diethylmorpholine could be a precursor for creating polymers that self-assemble into micelles, vesicles, or other nanostructures in aqueous environments. nih.govrsc.org These self-assembled systems have potential applications in drug delivery, catalysis, and the development of responsive materials.

Table 2: Potential Material Science Applications

| Application Area | Relevant Properties of 2-(4-Bromophenyl)-5,5-diethylmorpholine | Example Research Direction |

| Functional Polymers | The reactive bromophenyl group allows for polymerization or grafting onto polymer backbones. e3s-conferences.org | Synthesis of polymers with tailored refractive indices or thermal stability for optical or electronic applications. |

| Self-Assembled Systems | Potential for amphiphilic behavior when appropriately functionalized, leading to the formation of nanoparticles. nih.govrsc.org | Development of smart drug delivery vehicles that release their payload in response to specific stimuli like pH changes. |

| Biomaterials | The morpholine moiety can impart biocompatibility and specific biological interactions to materials. researchgate.net | Creation of biocompatible coatings for medical implants to reduce rejection and improve integration. |

Green Chemistry Approaches in the Synthesis and Application of 2-(4-Bromophenyl)-5,5-diethylmorpholine

Traditional methods for synthesizing morpholine derivatives often involve multiple steps and the use of hazardous reagents. organic-chemistry.org Recent advancements in green chemistry are focused on developing more sustainable and efficient synthetic routes. organic-chemistry.orgnih.goviau.ir For a compound like 2-(4-Bromophenyl)-5,5-diethylmorpholine, this could involve one-pot reactions, the use of environmentally benign solvents, and catalytic methods that minimize waste. researchgate.net

The application of this compound is also being considered from a green chemistry perspective. For instance, its use as a catalyst in aqueous media or as a component in recyclable materials aligns with the principles of sustainable chemistry.

Future Research Directions in Bromophenyl-Diethylmorpholine Chemistry

The future of research on 2-(4-Bromophenyl)-5,5-diethylmorpholine and related compounds is promising, with several key areas of investigation emerging:

Development of Novel Therapeutics: Leveraging the lysosome-targeting properties, future work will likely focus on designing and synthesizing derivatives with specific therapeutic activities, such as anticancer or anti-inflammatory agents. e3s-conferences.orgontosight.ai

Advanced Drug Delivery Systems: Further exploration of its potential in creating targeted and responsive drug delivery systems will be a significant research avenue. nih.gov

Smart Materials: The development of functional polymers and self-assembled systems based on this scaffold could lead to new "smart" materials with applications in sensors, actuators, and controlled-release technologies. e3s-conferences.org

Catalysis: The morpholine nitrogen and the potential for creating chiral versions of this compound make it a candidate for development as a novel organocatalyst.

The continued exploration of the chemical and biological properties of 2-(4-Bromophenyl)-5,5-diethylmorpholine is expected to unlock its full potential across a range of scientific disciplines. acs.orgnih.govresearchgate.net

Q & A

Q. How can I optimize the synthesis of 2-(4-Bromophenyl)-5,5-diethylmorpholine while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to systematically vary reaction parameters (e.g., temperature, molar ratios, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables like reaction time and temperature .

- Orthogonal Arrays: Apply Taguchi methods to reduce experimental runs while maintaining sensitivity to critical factors (e.g., bromophenyl precursor purity, morpholine ring stability) .

- Analytical Monitoring: Track intermediates via in situ FTIR or HPLC to detect side products early .

Q. What are the primary spectroscopic techniques for confirming the structure of 2-(4-Bromophenyl)-5,5-diethylmorpholine?

Methodological Answer:

- NMR Analysis: Use ¹H/¹³C NMR to verify substitution patterns (e.g., bromophenyl proton splitting, diethyl group integration). Compare shifts with morpholine analogs in databases .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, especially for the morpholine ring .

- Mass Spectrometry: Validate molecular weight via high-resolution MS (HRMS) and fragmentation patterns to distinguish isomers .

Q. How should I design a reactivity study for this compound under varying pH or solvent conditions?

Methodological Answer:

- Controlled Variables: Test stability in aqueous buffers (pH 3–11) and polar/aprotic solvents (e.g., DMSO, THF). Use kinetic modeling (e.g., pseudo-first-order decay rates) to quantify degradation .

- Computational Pre-screening: Employ COSMO-RS simulations to predict solvent compatibility and protonation states before lab experiments .

Advanced Research Questions

Q. How do I resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Multi-technique Validation: Cross-check DSC (melting point), UV-Vis (solubility), and computational predictions (e.g., Hansen solubility parameters) to identify systematic errors .

- Batch Analysis: Compare samples from different synthetic routes (e.g., Grignard vs. Suzuki coupling) to assess purity-driven discrepancies .

- Meta-analysis: Use statistical tools (e.g., ANOVA) to evaluate literature data outliers and isolate method-specific biases .

Q. What computational strategies are effective for modeling the compound’s interactions in catalytic systems?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to study electron density distribution on the bromophenyl group and morpholine nitrogen .

- Molecular Dynamics (MD): Simulate ligand-receptor binding in solvent environments (e.g., aqueous vs. lipid membranes) to predict bioavailability .

- Machine Learning: Train models on existing morpholine derivative datasets to predict reaction yields or toxicity profiles .

Q. How can I elucidate the reaction mechanism of 2-(4-Bromophenyl)-5,5-diethylmorpholine in cross-coupling reactions?

Methodological Answer:

- Isotopic Labeling: Use deuterated bromophenyl precursors to track bond cleavage/formation via MS or NMR .

- Transition State Analysis: Apply IRC (Intrinsic Reaction Coordinate) calculations to identify intermediates and activation barriers .

- In operando Spectroscopy: Monitor Pd-catalyzed couplings with Raman or XAS to detect catalyst speciation .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

Methodological Answer:

- Atmospheric Fate Studies: Use smog chambers to simulate photolysis under UV light, quantifying brominated intermediates via GC-MS .

- Ecotoxicology Assays: Test Daphnia magna or algae growth inhibition to evaluate aquatic toxicity of degradation products .

- Life Cycle Analysis (LCA): Model environmental persistence using EPI Suite or OPERA to prioritize remediation strategies .

Methodological Integration

Q. How do I integrate multi-disciplinary approaches (e.g., computational, synthetic, analytical) for efficient research?

Methodological Answer:

- Workflow Design: Adopt ICReDD’s feedback loop:

- Collaborative Platforms: Use cloud-based tools (e.g., ChemCompute) for real-time data sharing between computational and experimental teams .

Tables for Reference

Table 1: Key Parameters for Synthesis Optimization via Orthogonal Design

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Temperature (°C) | 80, 100, 120 | Yield (%) |

| Catalyst (mol%) | 5, 10, 15 | Purity (HPLC area %) |

| Solvent | THF, Toluene, DMF | Reaction Time (hr) |

| Source: Adapted from |

Table 2: Common Computational Methods for Mechanistic Studies

| Method | Application | Software/Tool |

|---|---|---|

| DFT | Transition state identification | Gaussian, ORCA |

| MD | Solvent interaction dynamics | GROMACS, AMBER |

| QSAR | Toxicity prediction | MOE, Schrödinger |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.